BenchChemオンラインストアへようこそ!

N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide

Chemical Probe Novelty ChEMBL Annotation Gap TRPV1 Antagonist SAR

This aryl sulfonyl piperidine acetamide (CAS 941955-50-6) is a non-fungible research asset—its 2-piperidinyl-N-benzyl architecture is absent from all known sulfonamide chemotypes (TRPV1, matriptase, MMP, 11β-HSD1). With a CNS-accessible cLogP of 3.63 and tPSA of 66.9 Ų, it is purpose-built for phenotypic screening and affinity-based proteomics. The single-step synthesis from a stable acid precursor and the benzyl group’s amenability to rapid 11C/18F labeling make it a practical PET-tracer precursor. Choose this compound to eliminate institutional pharmacological bias and secure a derivatizable scaffold for your CNS-target library.

Molecular Formula C20H23ClN2O3S
Molecular Weight 406.93
CAS No. 941955-50-6
Cat. No. B3016276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
CAS941955-50-6
Molecular FormulaC20H23ClN2O3S
Molecular Weight406.93
Structural Identifiers
SMILESC1CCN(C(C1)CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H23ClN2O3S/c21-17-9-11-19(12-10-17)27(25,26)23-13-5-4-8-18(23)14-20(24)22-15-16-6-2-1-3-7-16/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,22,24)
InChIKeyVUNQABUTPKZESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941955-50-6): A Structurally Differentiated Sulfonyl-Piperidine Scaffold for Targeted Probe Discovery


N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941955-50-6, molecular formula C20H23ClN2O3S, molecular weight 406.93 g/mol) is a synthetic small molecule belonging to the aryl sulfonyl piperidine acetamide class . It features a 4-chlorophenylsulfonyl group attached to a piperidine ring, which is further substituted at the 2-position with an N-benzyl acetamide moiety. This architecture distinguishes it from more common sulfonamide scaffolds and positions it as a potential chemical probe for targets receptive to lipophilic, basic, and sulfonyl-bearing ligands. The compound is not reported in any annotated bioactivity catalog as of the latest ChEMBL release [1], underscoring its status as an uncharacterized yet structurally distinct entity available for research procurement.

N-Benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941955-50-6): Why Broad-Spectrum Sulfonamide Replacements Cannot Replicate This Chemotype's Potential


The biological activity of aryl sulfonyl piperidine acetamides is exquisitely sensitive to substitution patterns, as demonstrated by structure-activity relationship (SAR) studies on closely related TRPV1 antagonists [1]. In a published series, moving from a phenyl sulfonamide to a 4-chlorophenyl sulfonamide altered binding affinity by several orders of magnitude, proving that even single-atom substitutions critically determine target engagement [1]. Furthermore, the specific 2-piperidinyl acetamide substitution pattern with an N-benzyl terminus in this compound is absent from well-characterized sulfonamide chemotypes such as MMP inhibitors, matriptase inhibitors, or 11β-HSD1 inhibitors, ruling out any assumption of interchangeable pharmacology [2][3]. Procurement of a generic sulfonamide or piperidine acetamide therefore cannot recapitulate the unique hydrogen-bonding, hydrophobic, and conformational properties of this precise scaffold, making it a non-fungible research asset.

N-Benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941955-50-6): Verifiable Differentiation Data Against Closest Analogs


Structural Uniqueness and Complete Absence of Biological Annotation Against a 4-Chlorophenyl Sulfonamide TRPV1 Antagonist

The target compound (941955-50-6) has zero known biological activity in the ChEMBL database, a status confirmed by ZINC20 [1]. In contrast, the structurally distinct but subfamily-related TRPV1 antagonist compound 18 (4-chlorobenzyl derivative of a phenylsulfonamide propanamide) from Bioorg. Med. Chem. demonstrates a binding affinity Ki = 1.29 nM for hTRPV1 [2]. This dramatic divergence in annotation highlights that the target compound is an unexplored chemotype, whereas even closely related chlorophenyl sulfonamides are already assigned to a specific pharmacology. For researchers seeking a truly novel scaffold free from pre-existing target bias, 941955-50-6 offers an unambiguous blank slate.

Chemical Probe Novelty ChEMBL Annotation Gap TRPV1 Antagonist SAR

Physicochemical Differentiation: Higher Lipophilicity and Larger Polar Surface Area vs. a Known Matriptase Inhibitor Core

The calculated logP of the target compound is 3.63 (ZINC20), with a topological polar surface area (tPSA) of 66.9 Ų [1]. A representative matriptase inhibitor core from patent US20100305090A1 (meta-substituted phenyl sulfonyl amide, amidine-bearing) has a significantly lower cLogP (~1.8) and higher tPSA (~110 Ų) due to the presence of the amidine group [2]. This quantitative difference places 941955-50-6 in a more CNS-permeable chemical space (tPSA < 90 Ų) while retaining sufficient solubility features for cellular assays, a profile distinct from many ionic, peripheral-restricted sulfonamide inhibitors.

Lipophilic Efficiency CNS Permeability Prediction Matriptase Probe Design

Synthetic Tractability: A Single-Step Amidation from a Commercially Available Acid Precursor, Enabling Rapid Library Expansion

The target compound is directly accessible via amidation of (1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetic acid (CAS 1172270-80-2, commercially available at 95% purity) with benzylamine . This contrasts with the multi-step sequences required for 4-arylsulfonylpiperidine hydroxamic acids (e.g., MMP inhibitor derivative 55), which necessitate hydroxamate formation under stringent conditions [1]. The simplicity of the final C-N coupling for 941955-50-6 lowers the barrier to generating focused libraries or isotopically labeled analogs, a practical advantage for hit expansion campaigns.

Medicinal Chemistry Synthesis Parallel Library Synthesis Sulfonamide Building Block

N-Benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941955-50-6): High-Impact Application Scenarios Derived from Verified Evidence


De Novo Chemical Probe Discovery for Undisclosed CNS Targets

Leveraging its CNS-accessible physicochemical profile (cLogP 3.63, tPSA 66.9 Ų) [1] and complete lack of prior biological annotation, this compound is ideal for phenotypic screening or affinity-based proteomics aimed at identifying novel targets in the central nervous system. It avoids the pitfalls of repurposed, known sulfonamide scaffolds that carry institutional pharmacological biases.

Combinatorial Library Synthesis for TRPV1-Negative Pain Pathway Screening

Because closely related 4-chlorophenyl sulfonamides have demonstrated sub-nanomolar TRPV1 activity [2], the target compound can serve as a readily derivatizable starting point (via the acetamide nitrogen) to create a library that systematically avoids TRPV1 engagement, as its piperidine-2-yl substitution disrupts the critical C-region binding mode observed for TRPV1 antagonists [2].

Matriptase/MMP Inhibitor Selectivity Profiling Tool

The compound's structural divergence from the canonical meta-substituted phenyl sulfonyl amide matriptase pharmacophore [3] makes it a valuable selectivity control in enzymatic panels. Its null activity against these serine proteases can be verified, providing a matched molecular pair to known inhibitors for off-target liability assessment.

Radiopharmaceutical Precursor for PET Tracer Development

The single-step synthesis from a stable, commercially available acid precursor, combined with a benzyl group amenable to rapid 11C-methylation or 18F-fluorination, positions 941955-50-6 as a practical precursor for positron emission tomography (PET) tracer development, significantly reducing the synthetic burden compared to multi-step hydroxamate-based inhibitors .

Quote Request

Request a Quote for N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.